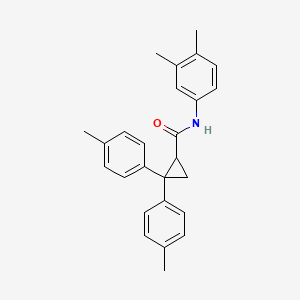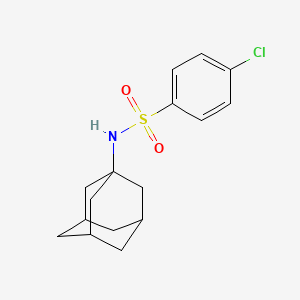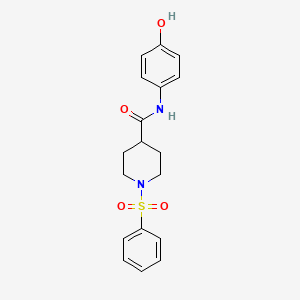![molecular formula C18H19N3S B5020903 N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)
N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its structural complexity and potential biological activities. Research has focused on synthesizing similar tricyclic compounds, characterizing their molecular structures, exploring their chemical reactions and properties, and analyzing their physical and chemical properties.
Synthesis Analysis
The synthesis of related tricyclic compounds involves systematic investigations into new substituted compounds, highlighting the versatility of reactions for creating a variety of heterocyclic structures. For example, substituted tricyclic compounds have been synthesized from specific starting materials, demonstrating the feasibility of synthesizing complex molecules with significant anti-bacterial and anti-fungal activities (Mittal, Sarode, & Vidyasagar, 2011).
Molecular Structure Analysis
The structural determination of synthesized compounds is crucial for understanding their potential biological activities. Techniques such as spectral and microanalytical data have been employed to determine the structures of new compounds, facilitating further studies on their biological effects (Ashalatha, Narayana, Raj, & Kumari, 2007).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of similar compounds reveal their potential for various biological applications. The synthesis process often involves acylation, hydrolysis, and cyclocondensation reactions, producing compounds with diverse biological activities (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).
Physical Properties Analysis
The physical properties of such compounds, including their crystal structure and conformation, are analyzed through techniques like X-ray diffraction. This analysis aids in understanding the influence of structural modifications on the overall molecular geometry and interactions within the crystal lattice (Chen & Liu, 2019).
Chemical Properties Analysis
Chemical properties analysis focuses on the reactivity and stability of these compounds. Studies have shown how modifications in the molecular structure can impact their chemical behavior and, consequently, their biological activities. This includes exploring their anti-inflammatory, CNS depressant, and antimicrobial activities, demonstrating the chemical versatility and potential therapeutic applications of such compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Mecanismo De Acción
Target of Action
The primary target of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is the Cyclooxygenase-2 (COX-2) enzyme and Cytochrome bd oxidase (Cyt-bd) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain. Cyt-bd is a terminal oxidase in the respiratory chain of the bacterial electron transport system .
Mode of Action
N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine acts as a potent inhibitor of COX-2 and Cyt-bd . It binds to these enzymes and inhibits their activity, leading to a decrease in the production of pro-inflammatory mediators and disruption of the bacterial electron transport system .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting COX-2 . This results in a decrease in the production of pro-inflammatory prostaglandins. It also affects the bacterial electron transport system by inhibiting Cyt-bd , leading to a disruption in energy metabolism in bacteria .
Pharmacokinetics
The pharmacokinetic properties of N-(1-phenylethyl)-5,6,7,8-tetrahydro1It’s mentioned that some derivatives of this compound have been found to be orally bioavailable , suggesting that this compound may also have good absorption and bioavailability.
Result of Action
The inhibition of COX-2 leads to a decrease in the production of pro-inflammatory prostaglandins . This results in a reduction in inflammation and pain. The inhibition of Cyt-bd disrupts the bacterial electron transport system, leading to a decrease in bacterial energy metabolism and growth .
Action Environment
The action of N-(1-phenylethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the expression of COX-2 can be induced by inflammatory stimuli , and the activity of Cyt-bd can be influenced by the presence of oxygen . .
Propiedades
IUPAC Name |
N-(1-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12(13-7-3-2-4-8-13)21-17-16-14-9-5-6-10-15(14)22-18(16)20-11-19-17/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCMNQGFHHGUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5020830.png)

![2-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5020846.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5020853.png)

![(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)

![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)


![3-[(4-methylbenzyl)thio]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5020923.png)
![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)